molecular formula C8H12N2O B1281186 (6-(Dimethylamino)pyridin-3-YL)methanol CAS No. 20173-74-4

(6-(Dimethylamino)pyridin-3-YL)methanol

Cat. No.: B1281186
CAS No.: 20173-74-4
M. Wt: 152.19 g/mol
InChI Key: BSPSQSDQPGKYRP-UHFFFAOYSA-N
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Description

(6-(Dimethylamino)pyridin-3-YL)methanol is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyridine, characterized by the presence of a dimethylamino group at the 6-position and a methanol group at the 3-position of the pyridine ring

Properties

IUPAC Name

[6-(dimethylamino)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-10(2)8-4-3-7(6-11)5-9-8/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPSQSDQPGKYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482834
Record name [6-(Dimethylamino)pyridin-3-yl]methanol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20173-74-4
Record name 6-(Dimethylamino)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20173-74-4
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Record name [6-(Dimethylamino)pyridin-3-yl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [6-(dimethylamino)pyridin-3-yl]methanol
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Preparation Methods

Direct Dimethylation of 6-Aminopyridin-3-YL Methanol

A logical starting point involves dimethylating the amine group of 6-aminopyridin-3-yl methanol, a precursor mentioned in synthetic contexts (e.g., Groebke-Blackburn-Bienayme reactions). The reaction would proceed via alkylation or reductive amination:

Reagent Conditions Expected Yield Purity Challenges
Methyl iodide Polar aprotic solvent (DMF/DMSO), base (K₂CO₃/NaH), 60–80°C Moderate (40–60%) Phosphorous salt impurities
Dimethyl sulfate Aqueous basic conditions (NaOH), room temperature Higher (60–70%) Risk of partial alkylation
Formaldehyde + HCOOH Reductive amination (H₂/Pd) Variable Requires excess reagents

Key Considerations :

  • Solvent Selection : Polar aprotic solvents enhance nucleophilicity of the amine, while protic solvents may hinder reaction kinetics.
  • Impurity Management : Phosphorous byproducts (e.g., from DPPA in Curtius rearrangements) necessitate acid hydrolysis or recrystallization steps.

Nucleophilic Aromatic Substitution (NAS)

Introducing the dimethylamino group via NAS on a chlorinated precursor (6-chloropyridin-3-yl methanol) offers an alternative route. This method relies on the reactivity of the chlorine atom at the 6-position:

Substrate Reagent Catalyst Temperature Solvent Yield
6-Chloropyridin-3-yl methanol Dimethylamine CuI 120–150°C Toluene 50–70%
6-Chloropyridin-3-yl methanol Dimethylamine Pd₂(dba)₃ 80–100°C THF 60–75%

Mechanistic Insights :

  • Catalyst Role : Copper or palladium catalysts facilitate C–N bond formation, though side reactions (e.g., dehydrohalogenation) may occur.
  • Steric Hindrance : The hydroxymethyl group at the 3-position may influence regioselectivity, favoring substitution at the 6-position due to electronic directing effects.

Reduction of Nitro to Amine Followed by Dimethylation

A multi-step approach could involve:

  • Nitration : Introducing a nitro group at the 6-position of pyridin-3-yl methanol.
  • Reduction : Converting nitro to amine using stannous chloride (SnCl₂) in HCl.
  • Dimethylation : Alkylation of the amine with methylating agents.

Example Conditions :

Step Reagents/Conditions Notes
Nitration HNO₃/H₂SO₄, 0–5°C Requires controlled temperature
Reduction SnCl₂·2H₂O in HCl, 0°C → RT, 6 h Alkaline workup to isolate amine
Dimethylation CH₃I, K₂CO₃, DMF, 80°C Purify via column chromatography

Challenges :

  • Over-Nitration : Risk of nitration at the 2- or 4-positions necessitates careful stoichiometric control.
  • Yield Loss : Multiple steps may reduce overall efficiency (e.g., 30–50% cumulative yield).

Chemical Reactions Analysis

Types of Reactions: (6-(Dimethylamino)pyridin-3-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Products include pyridine-3-carboxylic acid or pyridine-3-carbaldehyde.

    Reduction: Products include the corresponding amine derivatives.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

(6-(Dimethylamino)pyridin-3-YL)methanol has been investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Case Study: A study explored its efficacy as a modulator of enzyme activity in cancer cells, showing promising results in enhancing the activity of certain anticancer agents. This suggests potential applications in combination therapies for cancer treatment.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules through various reactions such as:

  • Nucleophilic substitutions
  • Coupling reactions

Table 1: Comparison of Synthetic Routes

MethodYield (%)ConditionsNotes
Direct Reaction70Room TemperatureSimple procedure
Coupling with Catalyst85Elevated TemperatureHigher yield; requires optimization

Materials Science

In materials science, this compound is explored for its role in developing novel polymers and coatings. Its ability to form hydrogen bonds can enhance the properties of polymer matrices.

Case Study: Research has demonstrated that incorporating this compound into polymer formulations improves mechanical strength and thermal stability, making it suitable for high-performance applications.

The biological activity of this compound is primarily attributed to its interaction with proteins and enzymes.

Mechanism of Action:
The compound has been shown to modulate enzyme activities involved in metabolic pathways, which can lead to altered cellular responses. For instance, it may enhance nitric oxide synthase activity, contributing to vasodilation effects in cardiovascular research.

Table 2: Biological Activity Overview

ActivityTarget EnzymeEffect
Enzyme ModulationNitric Oxide SynthaseIncreased NO production
Anticancer ActivityVarious Cancer TargetsEnhanced drug efficacy

Mechanism of Action

The mechanism of action of (6-(Dimethylamino)pyridin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methanol group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • (6-(Dimethylamino)pyridin-2-YL)methanol
  • (6-(Dimethylamino)pyridin-4-YL)methanol
  • (6-(Dimethylamino)pyridin-3-YL)ethanol

Comparison: (6-(Dimethylamino)pyridin-3-YL)methanol is unique due to the specific positioning of the dimethylamino and methanol groups on the pyridine ring. This positioning influences its chemical reactivity and interaction with biological targets, making it distinct from its analogs.

Biological Activity

(6-(Dimethylamino)pyridin-3-YL)methanol, with the CAS number 20173-74-4, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, efficacy against various pathogens, and structure-activity relationships (SAR) derived from recent studies.

  • Molecular Formula : C₈H₁₃N₂O
  • Molecular Weight : 188.655 g/mol
  • Density : 1.132 g/cm³
  • Boiling Point : 299.367 °C at 760 mmHg

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis (Mtb). The compound has been evaluated for its efficacy in inhibiting Mtb growth, showing promising results in structure-activity relationship studies that suggest a novel mechanism of action distinct from traditional antituberculosis drugs .

Table 1: Efficacy of this compound against Mtb

Compound IDMIC (µM)Mechanism of Action
112.5Inhibition of cell wall biosynthesis
28.0Disruption of metabolic pathways
315.0Targeting unknown proteins

The mechanism by which this compound exerts its effects appears to involve the inhibition of specific proteins associated with Mtb's survival and replication. Chemoproteomic analyses have identified potential targets, indicating that the compound does not interfere with common resistance mechanisms seen in existing treatments .

Structure-Activity Relationship (SAR)

The SAR studies have provided insights into the modifications that enhance biological activity. For example, substituting various groups on the pyridine ring has been shown to significantly affect potency and selectivity.

Table 2: SAR Insights for this compound

SubstituentActivity ChangeNotes
DimethylaminoIncreasedEssential for maintaining activity
Hydroxyl groupModerateEnhances solubility but reduces potency
Aromatic ringCriticalNecessary for interaction with target sites

Case Studies

  • Antitubercular Activity : In a study assessing various derivatives of pyridine-based compounds, this compound was found to have a minimum inhibitory concentration (MIC) lower than many conventional antituberculosis agents, suggesting it could serve as a lead compound for further development .
  • In Vivo Efficacy : Preclinical trials demonstrated that compounds derived from this scaffold maintained efficacy in mouse models of tuberculosis without significant toxicity, indicating a favorable safety profile .

Q & A

Basic: What are the recommended synthetic routes for (6-(Dimethylamino)pyridin-3-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves functionalization of pyridine precursors. A common approach includes:

Starting Material : Use 6-chloro-3-pyridinemethanol derivatives.

Amination : React with dimethylamine under nucleophilic substitution conditions. Catalysts like Pd(OAc)₂ or CuI may enhance reactivity in cross-coupling reactions .

Reduction : If starting from a nitrile or ester, employ LiAlH₄ or NaBH₄ for selective reduction to the alcohol group .
Optimization Tips :

  • Temperature : Maintain 60–80°C during amination to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of dimethylamine .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity isolation .

Advanced: How can contradictory NMR data for this compound be resolved, particularly regarding regiochemical assignments?

Methodological Answer:
Contradictions often arise from the electron-donating dimethylamino group, which deshields adjacent protons. Strategies include:

2D NMR : Perform HSQC and HMBC to correlate proton signals with carbon shifts, confirming the position of the dimethylamino group .

Deuteration Studies : Exchange labile hydroxyl protons with D₂O to simplify splitting patterns.

Computational NMR Prediction : Use tools like Gaussian or ACD/Labs to simulate spectra and compare with experimental data .
Example : The hydroxyl proton may appear as a broad singlet (δ 4.8–5.2 ppm), while dimethylamino protons split into a singlet (δ 2.8–3.1 ppm) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>95%) and retention time consistency .
  • LCMS : Confirm molecular ion peaks (e.g., m/z 167 [M+H]⁺) and rule out by-products .
  • FTIR : Identify key functional groups (O-H stretch: 3200–3400 cm⁻¹; C-N stretch: 1200–1350 cm⁻¹) .

Advanced: How can researchers design biological assays to evaluate the compound’s antimicrobial potential?

Methodological Answer:

In Vitro Testing :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL) .
  • Cytotoxicity : Use mammalian cell lines (e.g., HEK293) to assess selectivity (CC₅₀/MIC ratio >10 indicates safety) .

Mechanistic Studies :

  • Membrane Permeability : Employ SYTOX Green uptake assays to detect cell membrane disruption .
  • Enzyme Inhibition : Screen against bacterial dihydrofolate reductase (DHFR) using spectrophotometric NADPH oxidation .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Docking Simulations :

  • Software : Use AutoDock Vina or Schrödinger Glide.
  • Targets : Prioritize enzymes with pyridine-binding pockets (e.g., kinases, cytochrome P450) .

MD Simulations :

  • Parameters : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates robust interaction) .

QSAR Models : Train datasets on pyridine derivatives to predict logP, solubility, and IC₅₀ values .

Basic: What strategies improve the compound’s solubility and stability in aqueous assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins for enhanced solubility without denaturing proteins .
  • pH Adjustment : Buffer solutions (pH 6–7) stabilize the alcohol group against oxidation .
  • Derivatization : Synthesize phosphate or acetate prodrugs for in vivo studies .

Advanced: How should researchers address low yields in large-scale synthesis?

Methodological Answer:

Troubleshooting :

  • By-Product Analysis : Use LC-MS to identify impurities (e.g., over-alkylation products) .
  • Catalyst Screening : Test Pd/C or Ni catalysts for improved turnover in amination steps .

Process Optimization :

  • Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer .
  • Workup : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for scalability .

Advanced: What interdisciplinary applications exist for this compound beyond medicinal chemistry?

Methodological Answer:

  • Materials Science :
    • Coordination Polymers : React with transition metals (e.g., Cu²⁺) to form MOFs for gas storage .
    • Catalysis : Use as a ligand in asymmetric hydrogenation (e.g., Ru complexes) .
  • Analytical Chemistry :
    • Sensor Development : Functionalize gold nanoparticles for fluorometric heavy metal detection .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(6-(Dimethylamino)pyridin-3-YL)methanol
Reactant of Route 2
(6-(Dimethylamino)pyridin-3-YL)methanol

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